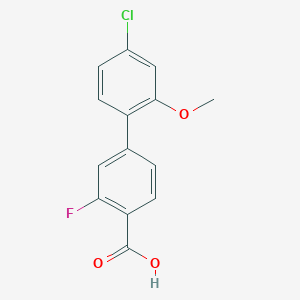

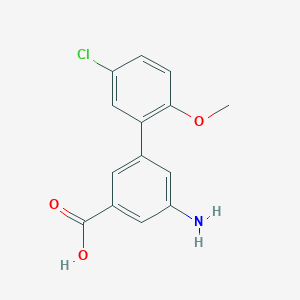

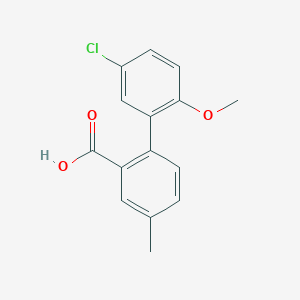

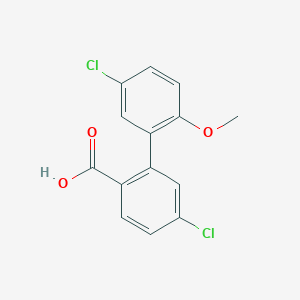

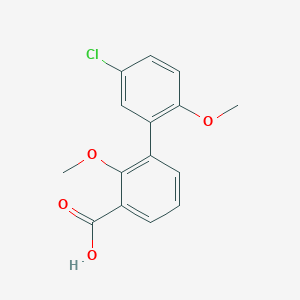

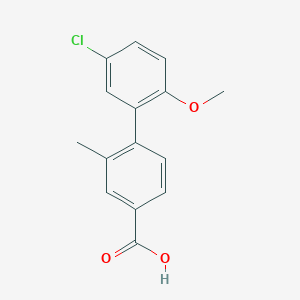

4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, or 5-Cl-2-MPA, is a synthetic compound derived from benzoic acid and is widely used in research and laboratory experiments. It has a wide range of applications due to its unique properties and is known to be a strong inhibitor of the enzyme cyclooxygenase (COX). 5-Cl-2-MPA has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-Cl-2-MPA has a wide range of applications in scientific research. It has been used in medicinal chemistry as an inhibitor of cyclooxygenase (4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%), an enzyme involved in the synthesis of prostaglandins and other bioactive lipids. It has also been used in drug synthesis, as a starting material for the synthesis of various drugs and pharmaceuticals. In addition, 5-Cl-2-MPA has been used in biochemistry to study the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 5-Cl-2-MPA is based on its ability to inhibit the enzyme cyclooxygenase (4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%). 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% is an enzyme involved in the synthesis of prostaglandins and other bioactive lipids, and 5-Cl-2-MPA binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% can lead to a variety of physiological and biochemical effects, depending on the concentration of 5-Cl-2-MPA used.

Biochemical and Physiological Effects

The inhibition of 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% by 5-Cl-2-MPA can lead to a variety of biochemical and physiological effects. At low concentrations, 5-Cl-2-MPA can reduce inflammation and pain, while at higher concentrations it can cause an increase in blood pressure, an increase in heart rate, and an increase in breathing rate. In addition, 5-Cl-2-MPA can reduce the production of prostaglandins, which can lead to a decrease in the production of other hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

5-Cl-2-MPA has several advantages and limitations for lab experiments. The most significant advantage is its ease of synthesis, as it can be synthesized in a few hours with good yields. In addition, 5-Cl-2-MPA is a relatively inexpensive compound and is widely available. However, due to its strong inhibitory effects on 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%, 5-Cl-2-MPA can only be used in small quantities and should be used with caution.

Future Directions

The potential future directions for 5-Cl-2-MPA are numerous. One potential direction is the development of new drugs and pharmaceuticals that utilize 5-Cl-2-MPA as a starting material. In addition, 5-Cl-2-MPA could be used to study the structure and function of proteins and other biological molecules. Finally, 5-Cl-2-MPA could be used to study the effects of 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% inhibition in various physiological and biochemical processes.

Synthesis Methods

5-Cl-2-MPA is synthesized via a two-step process, beginning with the reaction of 5-chlorobenzotriazole and 2-methoxybenzaldehyde to form the intermediate 5-chloro-2-methoxybenzotriazole. This intermediate is then reacted with 3-methylbenzoic acid to produce the desired 5-Cl-2-MPA. This process can be accomplished in a few hours and yields good yields of the product.

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-9-7-10(15(17)18)3-5-12(9)13-8-11(16)4-6-14(13)19-2/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHBJWKCUJCKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691096 |

Source

|

| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-02-0 |

Source

|

| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.